

# Application Notes and Protocols for the Functionalization of p-Decylaminophenol

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## Compound of Interest

Compound Name: *p-Decylaminophenol*

Cat. No.: B609882

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These application notes provide detailed protocols for the chemical functionalization of **p-Decylaminophenol**, a lipophilic derivative of p-aminophenol with potential applications in drug discovery and development. The provided methodologies cover N-alkylation, O-alkylation, and N-acylation, allowing for the synthesis of a diverse range of derivatives for further investigation.

## Introduction

p-Aminophenol derivatives are a well-established class of compounds with significant therapeutic applications, most notably as analgesics and antipyretics. The introduction of a long alkyl chain, such as a decyl group, to the p-aminophenol scaffold can significantly alter its physicochemical properties, including lipophilicity and membrane permeability. This modification can lead to novel pharmacological activities and improved drug delivery characteristics. Notably, **p-Decylaminophenol** has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential in dermatology and for treating hyperpigmentation disorders.<sup>[1][2]</sup> Further functionalization of **p-Decylaminophenol** at its amino and hydroxyl moieties can unlock a wider range of biological activities.

## Data Presentation

### Tyrosinase Inhibitory Activity of p-Alkylaminophenols

The following table summarizes the inhibitory activity of **p-Decylaminophenol** and a related analogue against mushroom tyrosinase.

Compound	Alkyl Chain Length	Substrate	IC50 (μM)
p-Decylaminophenol	C10	L-Tyrosine	~5.7[1]
L-DOPA	~30.1[1]		
p-Dodecylaminophenol	C12	L-Tyrosine	>200[1]
L-DOPA	>200[1]		
Kojic Acid (Reference)	N/A	L-Tyrosine	~12.6[1]
L-DOPA	~32.8[1]		

## Experimental Protocols

The following protocols are based on established methods for the functionalization of p-aminophenol and can be adapted for **p-Decylaminophenol**.

### Protocol 1: Synthesis of N-Decyl-p-aminophenol (Starting Material) via Reductive Amination

This protocol describes the synthesis of the starting material, **p-Decylaminophenol**, from p-aminophenol and decanal via a one-pot reductive amination.

Materials:

- p-Aminophenol
- Decanal
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (glacial)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer and heating plate

**Procedure:**

- In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in DCE or THF.
- Add decanal (1.1 eq) to the solution.
- Add a catalytic amount of glacial acetic acid (0.1 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain N-Decyl-p-aminophenol.

## Protocol 2: O-Alkylation of p-Decylaminophenol via Williamson Ether Synthesis

This protocol details the synthesis of p-decyloxy-N-decylaniline. A protection step for the amino group is recommended for selective O-alkylation.

### Materials:

- N-Decyl-p-aminophenol
- Decyl bromide
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride (NaH)
- Acetone or Dimethylformamide (DMF)
- Standard laboratory glassware
- Magnetic stirrer and heating plate with reflux condenser

### Procedure:

- To a solution of N-Decyl-p-aminophenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
- Add decyl bromide (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate.

- Purify the crude product by column chromatography to yield the desired O-alkylated product.

## Protocol 3: N-Acylation of p-Decylaminophenol

This protocol describes the synthesis of N-decanoyl-N-decyl-p-aminophenol.

Materials:

- N-Decyl-p-aminophenol
- Decanoyl chloride
- Pyridine or Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer

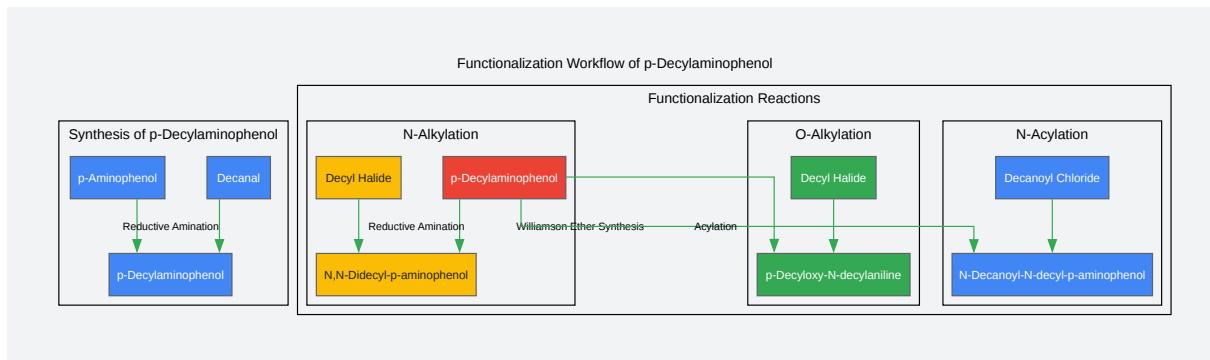
Procedure:

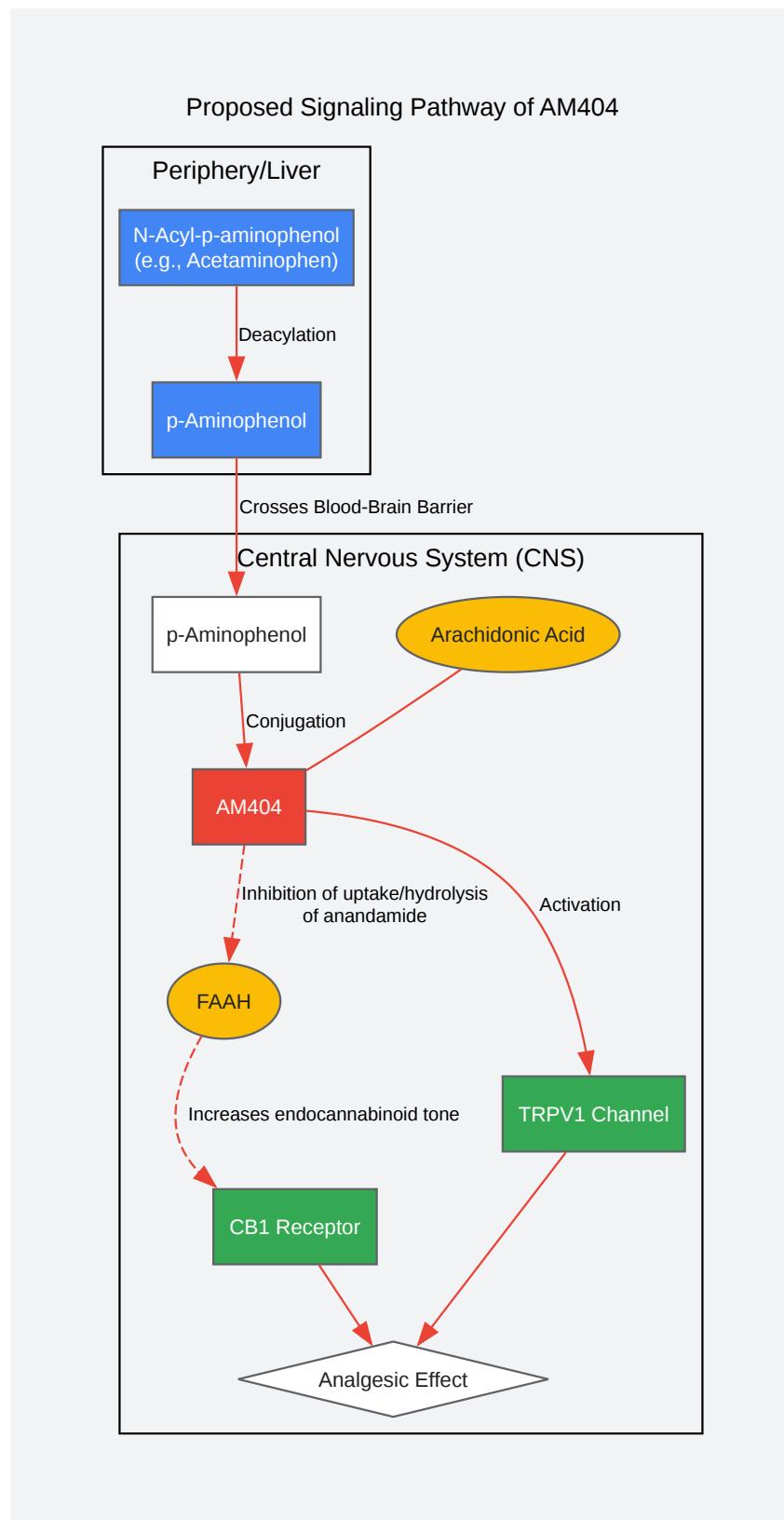
- Dissolve N-Decyl-p-aminophenol (1.0 eq) in DCM in a round-bottom flask.
- Add pyridine or triethylamine (1.5 eq) to the solution and cool in an ice bath.
- Slowly add decanoyl chloride (1.2 eq) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.

- Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the N-acylated product.

## Visualizations

## Experimental Workflows





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## References

- 1. d.docksci.com [d.docksci.com]
- 2. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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